(S)-Veliflapon as a selective 5-lipoxygenase-activating protein (FLAP) inhibitor
(S)-Veliflapon as a selective 5-lipoxygenase-activating protein (FLAP) inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (S)-Veliflapon, a selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). The following sections detail its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its characterization.
Introduction
(S)-Veliflapon, also known by its research code BAY X 1005, is an orally active small molecule that potently inhibits the biosynthesis of leukotrienes.[1][2] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma and cardiovascular conditions.[3] (S)-Veliflapon exerts its inhibitory effects through high-affinity binding to the 5-lipoxygenase-activating protein (FLAP), a key protein in the leukotriene synthesis pathway.[3][4]
A critical point of clarification surrounds the stereochemistry of Veliflapon. While commercially available research compounds are often designated as the (S)-enantiomer, seminal research has identified the (R)-enantiomer, referred to as BAY X 1005, as the significantly more potent inhibitor of leukotriene synthesis.[1][5] Specifically, the (R)-enantiomer is reported to be 31 times more active than the (S)-enantiomer in human whole blood.[1] This guide will focus on the biological activity of the active enantiomer as characterized in the scientific literature.
Mechanism of Action
The biosynthesis of leukotrienes is initiated by the release of arachidonic acid from the cell membrane. FLAP, an 18-kDa integral nuclear membrane protein, plays a crucial role by binding arachidonic acid and presenting it to the enzyme 5-lipoxygenase (5-LOX).[4][6] This interaction is essential for the subsequent conversion of arachidonic acid into leukotriene A4 (LTA4), the precursor to all other leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2]
(S)-Veliflapon functions as a non-redox, non-competitive inhibitor of this process. It binds directly to FLAP, thereby preventing the translocation of 5-LOX from the cytosol to the nuclear membrane and inhibiting the transfer of arachidonic acid to 5-LOX.[4] This effectively halts the downstream synthesis of all leukotrienes.
Signaling Pathway of FLAP Inhibition by (S)-Veliflapon
Caption: Mechanism of FLAP inhibition by (S)-Veliflapon in the leukotriene synthesis pathway.
Quantitative Data
The inhibitory potency of Veliflapon has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) for the formation of leukotriene B4 (LTB4) and leukotriene C4 (LTC4) varies across species and experimental conditions.
| Compound | Assay System | Species | Parameter | Value (µM) | Reference(s) |
| (R)-Veliflapon (BAY X 1005) | A23187-stimulated leukocytes | Rat | IC50 for LTB4 formation | 0.026 | [1][7] |
| (R)-Veliflapon (BAY X 1005) | A23187-stimulated leukocytes | Mouse | IC50 for LTB4 formation | 0.039 | [1][7] |
| (R)-Veliflapon (BAY X 1005) | A23187-stimulated leukocytes | Human | IC50 for LTB4 formation | 0.22 | [1][7] |
| (R)-Veliflapon (BAY X 1005) | Opsonized zymosan-stimulated peritoneal macrophages | Mouse | IC50 for LTC4 formation | 0.021 | [1] |
| (R)-Veliflapon (BAY X 1005) | Human Whole Blood | Human | IC50 for LTB4 formation (RIA) | 17.0 | [1] |
| (R)-Veliflapon (BAY X 1005) | Human Whole Blood | Human | IC50 for LTB4 formation (HPLC) | 11.6 | [1] |
Binding Affinity:
| Compound | Assay System | Species | Parameter | Value (µM) | Reference(s) |
| (R)-Veliflapon (BAY X 1005) | Intact polymorphonuclear leukocytes (PMNL) | Human | Kd (high-affinity site) | 0.165 | [4] |
Enantioselectivity:
| Enantiomer | Assay System | Species | Relative Potency | Reference(s) |
| (R)-Veliflapon (BAY X 1005) | Human Whole Blood | Human | 31-fold more potent than (S)-enantiomer | [1] |
Experimental Protocols
The following are representative methodologies for the key experiments cited in the characterization of (S)-Veliflapon. These are generalized protocols based on published literature and may require optimization for specific laboratory conditions.
FLAP Binding Assay (Representative Protocol)
This protocol is based on the equilibrium binding studies described by Hatzelmann et al., 1993.
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Cell Preparation: Isolate human polymorphonuclear leukocytes (PMNLs) from fresh venous blood by dextran sedimentation and Ficoll-Hypaque density gradient centrifugation.
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Binding Reaction: Incubate intact PMNLs (e.g., 1-2 x 10^7 cells/mL) in a suitable buffer (e.g., PBS with calcium and magnesium) with various concentrations of radiolabeled [14C]BAY X 1005.
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Determination of Non-Specific Binding: In parallel, incubate cells with radiolabeled compound in the presence of a high concentration of unlabeled BAY X 1005 (e.g., 100-fold excess) to determine non-specific binding.
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Incubation: Incubate samples at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
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Separation of Bound and Free Ligand: Separate the cells from the incubation medium by rapid filtration through glass fiber filters.
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Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
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Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis of the saturation binding data.
Cellular Leukotriene B4 Synthesis Assay (Representative Protocol)
This protocol is based on the methods described by Fruchtmann et al., 1993.
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Cell Preparation: Isolate leukocytes from the desired species (e.g., rat, mouse, human) as described above.
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Pre-incubation with Inhibitor: Pre-incubate the isolated leukocytes with various concentrations of (S)-Veliflapon or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
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Stimulation: Induce leukotriene synthesis by adding a calcium ionophore such as A23187 to the cell suspension.
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Incubation: Incubate the stimulated cells at 37°C for a defined period (e.g., 5-15 minutes).
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Termination of Reaction: Stop the reaction by adding a suitable solvent (e.g., methanol or acetonitrile) and placing the samples on ice.
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Sample Preparation: Centrifuge the samples to pellet cell debris. Collect the supernatant for analysis.
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Quantification of LTB4: Analyze the concentration of LTB4 in the supernatant using a validated method such as Radioimmunoassay (RIA) or High-Performance Liquid Chromatography (HPLC).
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Data Analysis: Plot the percentage of LTB4 synthesis inhibition against the concentration of (S)-Veliflapon and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for FLAP Inhibitor Screening
Caption: A generalized experimental workflow for the screening and identification of selective FLAP inhibitors.
Conclusion
(S)-Veliflapon is a potent and selective inhibitor of FLAP, effectively blocking the synthesis of pro-inflammatory leukotrienes. The primary biological activity resides in the (R)-enantiomer, a crucial consideration for researchers in this field. The provided quantitative data and representative experimental protocols offer a foundational understanding for professionals engaged in the research and development of novel anti-inflammatory therapeutics targeting the 5-lipoxygenase pathway.
References
- 1. In vitro pharmacology of BAY X1005, a new inhibitor of leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of the new selective leukotriene synthesis inhibitor BAY X 1005 ((R)-2-[4-(quinolin-2-yl-methoxy)phenyl]-2-cyclopentyl acetic acid) and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of a novel 5-lipoxygenase activating protein inhibitor, BAYx 1005, on asthma induced by cold dry air - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
